molecular formula C13H18O2 B13962261 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane CAS No. 24571-28-6

5-Ethyl-5-methyl-2-phenyl-1,3-dioxane

Cat. No.: B13962261
CAS No.: 24571-28-6
M. Wt: 206.28 g/mol
InChI Key: MBKJEZDFMQCTFU-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl, methyl, and phenyl groups in this compound makes it unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method includes using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for 1,3-dioxanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxanes.

Scientific Research Applications

5-Ethyl-5-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and phenyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous.

Properties

CAS No.

24571-28-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-ethyl-5-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C13H18O2/c1-3-13(2)9-14-12(15-10-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3

InChI Key

MBKJEZDFMQCTFU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2=CC=CC=C2)C

Origin of Product

United States

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